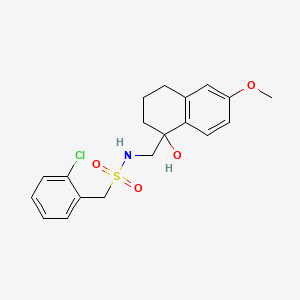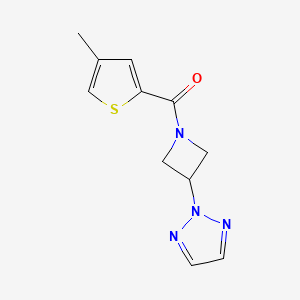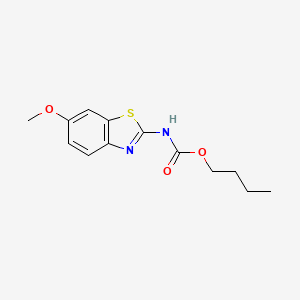
butyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate is a chemical compound with the molecular formula C13H16N2O3S . It has an average mass of 280.343 Da and a monoisotopic mass of 280.088165 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiazole ring attached to a carbamate group . The benzothiazole ring contains a sulfur and a nitrogen atom, and the carbamate group consists of a carbonyl (C=O) group and an amine (NH2) group .Scientific Research Applications
Crystal Structure and Molecular Interactions
- The compound tert-Butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate demonstrates interesting crystallographic properties. It crystallizes with unique molecules in the unit, displaying intermolecular hydrogen bonds and a three-dimensional network, highlighting its potential for crystal engineering and molecular interaction studies (Xin Fang et al., 2010).
Synthesis and Chemical Modification
- Research on the synthesis of 1,3-benzothiazol-2(3H)-ones with a carbamate function at the C-6 atom shows advancements in chemical synthesis methods, which could be relevant for developing novel derivatives of butyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate (A. V. Velikorodov et al., 2013).
Biological Activity and Therapeutic Potential
- Studies on derivatives of benzothiazole, such as the compound (3R)-3-amino-4-(2,4,5-trifluorophenyl)-N-{4-[6-(2-methoxyethoxy)benzothiazol-2-yl]tetrahydropyran-4-yl}butanamide, have shown significant biological activity, particularly as dipeptidyl peptidase IV inhibitors. This indicates potential therapeutic applications of similar compounds in medical research (Aiko Nitta et al., 2008).
Antifilarial Efficacy
- The benzothiazole derivatives, such as 2-tert-butyl-benzothiazole, have been studied for their antifilarial efficacy, indicating that similar compounds might have applications in treating parasitic infections (H. Zahner et al., 1991).
Corrosion Inhibition
- Research on benzothiazole derivatives has demonstrated their potential as corrosion inhibitors, suggesting the utility of this compound in materials science and engineering (Zhiyong Hu et al., 2016).
Mechanism of Action
Target of Action
Butyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They act on the DprE1 target, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction results in the inhibition of the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Biochemical Pathways
The compound affects the biochemical pathway involving DprE1 . DprE1 is involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . By inhibiting DprE1, the compound disrupts the formation of the cell wall, leading to the death of the bacterium .
Result of Action
The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . This is achieved through the disruption of the bacterium’s cell wall biosynthesis . The compound’s action could potentially lead to the development of new treatments for tuberculosis.
properties
IUPAC Name |
butyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-3-4-7-18-13(16)15-12-14-10-6-5-9(17-2)8-11(10)19-12/h5-6,8H,3-4,7H2,1-2H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBWZEPSDOFNPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=NC2=C(S1)C=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

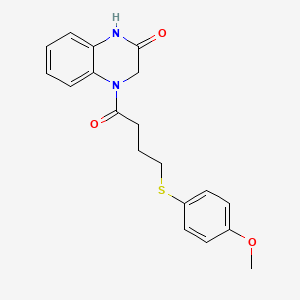
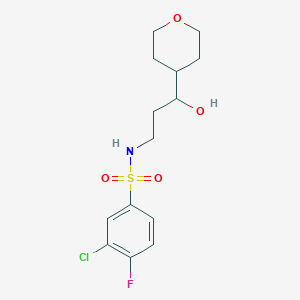
![Ethyl 4-phenyl-2-[(4-phenylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2418987.png)
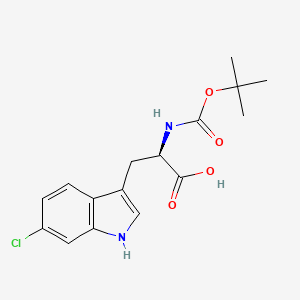
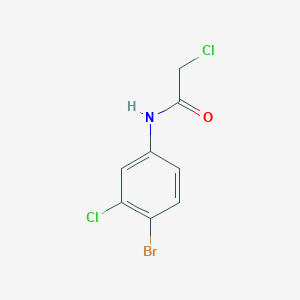

![3-[(2-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2418994.png)
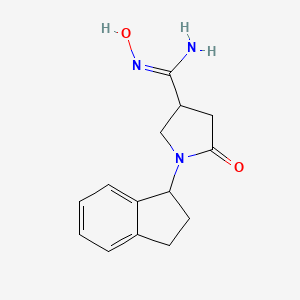
![Tert-butyl [trans-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate](/img/structure/B2418997.png)
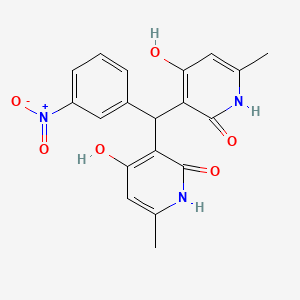

![2-(2-Chloro-6-fluorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2419001.png)
